molecular formula C14H11BrO B14673369 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone CAS No. 35223-33-7

1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone

Cat. No.: B14673369
CAS No.: 35223-33-7
M. Wt: 275.14 g/mol
InChI Key: FYJDERPDUMVFDE-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The presence of a bromine atom and an ethanone group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone typically involves the bromination of acenaphthylene followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of advanced equipment and techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-dihydroacenaphthylen-3-yl)ethanone
  • 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone

Uniqueness

1-(6-Bromo-1,2-dihydroacenaphthylen-3-yl)ethanone is unique due to the presence of both a bromine atom and an ethanone group in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

35223-33-7

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

1-(6-bromo-1,2-dihydroacenaphthylen-3-yl)ethanone

InChI

InChI=1S/C14H11BrO/c1-8(16)10-5-6-12-13(15)7-3-9-2-4-11(10)14(9)12/h3,5-7H,2,4H2,1H3

InChI Key

FYJDERPDUMVFDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCC3=C2C(=C(C=C3)Br)C=C1

Origin of Product

United States

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